4-amino-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives is detailed in several papers. For instance, paper describes the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. The synthesis involves the creation of a structure-activity relationship (SAR) and biochemical characterization. Paper outlines a strategy for the direct synthesis of amino-(N-alkyl)benzenesulfonamides through N-alkylation of aminobenzenesulfonamides with alcohols, showcasing a method that could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure and spectroscopic properties of benzenesulfonamide derivatives are discussed in paper , where Density Functional Theory (DFT) calculations are used to investigate the molecular and electronic structures. This paper also includes a conformational analysis to obtain stable structures, which is crucial for understanding the behavior and reactivity of such compounds.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of 4-amino-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide, they do provide insights into the reactivity of similar sulfonamide compounds. For example, paper synthesizes new benzenesulfonamide derivatives and evaluates their bioactivity, which includes their potential as carbonic anhydrase inhibitors. This suggests that the compound may also undergo similar reactions and have comparable bioactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are crucial for their biological evaluation and potential therapeutic applications. Paper provides experimental and theoretical spectroscopic data, which are essential for understanding the physical properties of these compounds. The biological evaluation, including antibacterial activity and enzyme inhibition, is also discussed, indicating the importance of these properties in the medicinal context.
Scientific Research Applications
1. Anticancer and Antimicrobial Agents
- Application Summary: This compound is used in the synthesis of new aryl thiazolone–benzenesulfonamides as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition .
- Methods of Application: The synthesis is based on appending “tails”, with a different chemical nature, to the aromatic or heterocyclic ring owning the zinc binding sulfonamide group .
- Results: Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times .
2. Crystal Structure Analysis
- Application Summary: The crystal structure of 4-amino-N-(2-pyrimidinyl)benzenesulfonamide–1,4-dioxane has been analyzed .
- Methods of Application: The crystal structure was analyzed using X-ray diffraction .
- Results: The asymmetric unit of the title crystal structure was determined .
3. Kinase Inhibitors
- Application Summary: Benzenesulfonamide analogs, including 4-amino-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide, have been identified as kinase inhibitors possessing promising anticancer properties .
- Methods of Application: The compounds were synthesized and their inhibitory activities in TrkA were evaluated .
- Results: The compounds showed promising anticancer properties .
4. Metal Complexes as Antioxidant and Antimicrobial Agents
- Application Summary: The compound is used in the synthesis of sulfonamide Schiff base metal complexes as antioxidant and antimicrobial agents .
- Methods of Application: The Fe (III), Ru (III), Co (II), Ni (II), Cu (II), Pd (II), Zn (II), Cd (II), and Hg (II) metal complexes of 4- ( (thiophen-2-ylmethylene)-amino)-benzenesulfonamide (TMABS) were prepared and studied for thermal stability, geometry, and other electronic properties .
- Results: The Co, Cu, and Pd complexes appeared better antioxidant than the ligand TMABS with IC 50 of 9.5 ± 0.1 and 10.0 ± 0.7 μM . The zone of inhibition (ZI) of Hg (28 mm) and Ru complexes (20 mm) were similar to the ligand TMABS (20 mm) against Aspergillus niger (MTCC-1344) .
5. Synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide
- Application Summary: A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives has been developed .
- Methods of Application: The method shows highly practical chemoselective and functional group compatibility. It employs insensitive and inexpensive Cu (NO 3) 2 ·3H 2 O, Fe (NO 3) 3 ·9H 2 O, and NH 4 NO 3 as the nitration reagents .
- Results: It provides a direct approach for the preparation of 4-halo-2-nitroaniline, which is a crucial intermediate for the synthesis of benzimidazoles and quinoxaline derivatives .
6. Synthesis of Sulfanilamide Schiff Base Metal Complexes
- Application Summary: The compound is used in the synthesis of sulfanilamide Schiff base metal complexes .
- Methods of Application: The Fe (III), Ru (III), Co (II), Ni (II), Cu (II), Pd (II), Zn (II), Cd (II), and Hg (II) metal complexes of 4- ( (thiophen-2-ylmethylene)-amino)-benzenesulfonamide (TMABS) were prepared and studied for thermal stability, geometry, and other electronic properties .
- Results: With IC 50 of 9.5 ± 0.1 and 10.0 ± 0.7 μM, the Co, Cu, and Pd complexes appeared better antioxidant than the ligand TMABS (155.3±0.1 μM). The zone of inhibition (ZI) of Hg (28 mm) and Ru complexes (20 mm) were similar to the ligand TMABS (20 mm) against Aspergillus niger (MTCC-1344) .
properties
IUPAC Name |
4-amino-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h3-6,10,13H,1-2,7-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMPLCRVIRCWAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405777 |
Source
|
Record name | 4-amino-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide | |
CAS RN |
389605-69-0 |
Source
|
Record name | 4-amino-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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